L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine

Description

Structural Characterization of L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine

Primary Sequence Analysis and Isomeric Configuration

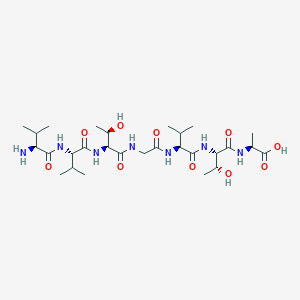

The primary structure of VVTGVTA consists of seven L-configured amino acids: valine (positions 1, 2, 5), threonine (positions 3, 6), glycine (position 4), and alanine (position 7). The sequence follows the pattern Val-Val-Thr-Gly-Val-Thr-Ala , with each residue linked via peptide bonds in an N-to-C terminal orientation (Figure 1).

Molecular Composition

The molecular formula is C$${28}$$H$${51}$$N$${7}$$O$${10}$$ , yielding a molecular weight of 645.76 g/mol. Hydrophobic valine residues dominate the sequence (42.9%), contributing to amyloidogenic propensity through hydrophobic clustering. Threonine introduces hydroxyl groups for hydrogen bonding, while glycine provides conformational flexibility at the sequence’s midpoint (Table 1).

Table 1: Primary sequence and physicochemical properties of VVTGVTA

| Position | Residue | Molecular Formula | Side Chain Properties |

|---|---|---|---|

| 1 | Val | C$$5$$H$${11}$$NO$$_2$$ | Hydrophobic, β-branched |

| 2 | Val | C$$5$$H$${11}$$NO$$_2$$ | Hydrophobic, β-branched |

| 3 | Thr | C$$4$$H$${9}$$NO$$_3$$ | Polar, hydroxyl-containing |

| 4 | Gly | C$$2$$H$${5}$$NO$$_2$$ | Flexible, no side chain |

| 5 | Val | C$$5$$H$${11}$$NO$$_2$$ | Hydrophobic, β-branched |

| 6 | Thr | C$$4$$H$${9}$$NO$$_3$$ | Polar, hydroxyl-containing |

| 7 | Ala | C$$3$$H$${7}$$NO$$_2$$ | Small, hydrophobic |

The all-L configuration ensures stereochemical compatibility with eukaryotic protein biosynthesis machinery. β-Branched side chains (valine, threonine) restrict conformational freedom, favoring extended β-strand geometries over α-helical or random coil structures.

Secondary Structure Features in Amyloidogenic Contexts

In amyloidogenic environments, VVTGVTA adopts a parallel β-sheet conformation, as observed in its crystal structure (PDB: 4R0W). The peptide forms a cross-β spine, with β-strands aligned perpendicular to the fibril axis. This arrangement is stabilized by:

- Hydrogen bonding : Backbone amide groups form inter-strand hydrogen bonds, with threonine hydroxyl groups participating in side-chain-mediated bonding.

- Hydrophobic packing : Valine side chains interdigitate in a "steric zipper" motif, creating a dry, tightly packed interface resistant to solvation.

Glycine at position 4 introduces a kink, enabling close packing of adjacent β-sheets. This structural flexibility is critical for accommodating the bulky valine and threonine residues while maintaining fibril stability (Figure 2).

Table 2: Secondary structure parameters from crystallographic analysis (PDB: 4R0W)

| Parameter | Value |

|---|---|

| β-Strand length | 7 residues |

| Hydrogen bond distance | 2.8–3.2 Å |

| Dihedral angles (φ/ψ) | -139° ± 5° / 135° ± 3° |

| Inter-strand spacing | 4.8 Å |

Comparatively, the Thr-Gly-Val-Ala-Val (TGVAV) peptide adopts similar β-sheet conformations but lacks the dual threonine residues necessary for enhanced hydrogen bonding. This highlights VVTGVTA’s unique capacity to stabilize amyloid fibrils through both hydrophobic and polar interactions.

Tertiary and Quaternary Conformational Dynamics

At the tertiary level, VVTGVTA self-assembles into protofilaments via face-to-back stacking of β-sheets. Each protofilament comprises two anti-parallel β-sheets, with valine side chains forming a hydrophobic core shielded from aqueous solvent.

Quaternary Assembly

The quaternary structure involves:

- Lateral association : Protofilaments twist around a central axis, forming fibrils 8–12 nm in diameter.

- Steric complementarity : Threonine hydroxyl groups mediate inter-sheet hydrogen bonds, while alanine at the C-terminus minimizes steric hindrance during fibril elongation.

Figure 3: Proposed assembly mechanism

- Monomeric VVTGVTA adopts a β-strand conformation.

- Two strands dimerize via backbone hydrogen bonding.

- Dimers stack laterally to form protofilaments.

- Protofilaments twist into mature fibrils.

Molecular dynamics simulations suggest that valine’s β-branched side chains enforce rigidity, reducing entropy loss upon fibril formation. This thermodynamic favorability explains the peptide’s rapid aggregation kinetics in vitro.

Properties

CAS No. |

651292-06-7 |

|---|---|

Molecular Formula |

C28H51N7O10 |

Molecular Weight |

645.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C28H51N7O10/c1-11(2)18(29)23(39)33-20(13(5)6)26(42)34-21(15(8)36)24(40)30-10-17(38)32-19(12(3)4)25(41)35-22(16(9)37)27(43)31-14(7)28(44)45/h11-16,18-22,36-37H,10,29H2,1-9H3,(H,30,40)(H,31,43)(H,32,38)(H,33,39)(H,34,42)(H,35,41)(H,44,45)/t14-,15+,16+,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

FRBQZDXIWXCYBF-WNOQSDRQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides like L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine. This technique involves anchoring the first amino acid to a solid resin and sequentially adding subsequent amino acids to build the peptide chain. The process includes:

- Coupling Reaction : Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) before being added to the resin-bound peptide.

- Deprotection : Protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), are removed using TFA (trifluoroacetic acid) after each coupling step.

- Cleavage : The completed peptide is cleaved from the resin using a cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Advantages of SPPS

- High precision in sequence assembly.

- Compatibility with automated synthesizers for large-scale production.

- Reduced risk of side reactions due to solid-phase isolation.

Enzymatic Synthesis

Enzymatic synthesis employs thermostable enzymes to catalyze the formation of peptide bonds between amino acids. Key enzymes include:

- L-Amino Acid Dehydrogenases : Used for activating amino acids.

- Formate Dehydrogenase : Facilitates cofactor regeneration during synthesis.

This method is particularly useful for producing peptides with minimal by-products and high stereochemical fidelity.

Advantages of Enzymatic Synthesis

- Environmentally friendly due to reduced chemical waste.

- High specificity for desired peptide sequences.

- Effective under mild reaction conditions.

Fermentation-Derived Amino Acids

The amino acids required for this peptide can be produced through microbial fermentation:

- L-Valine Production : Engineered strains of Corynebacterium glutamicum are used to produce L-valine from glucose-based fermentation.

- L-Threonine Production : Similar fermentation processes are employed for threonine synthesis.

These biologically derived amino acids are purified and used as starting materials in peptide synthesis.

Purification Methods

After synthesis, purification steps are crucial to isolate this compound in high purity:

- High-Performance Liquid Chromatography (HPLC) : Used to separate peptides based on their hydrophobicity and molecular weight.

- Mass Spectrometry Analysis : Ensures the correct molecular weight and sequence of the synthesized peptide.

Reaction Conditions and Challenges

Optimal Reaction Conditions

The synthesis process requires careful control of temperature, pH, and solvent systems:

- Coupling reactions are typically performed at room temperature or slightly elevated temperatures (~25–40°C).

- Deprotection steps use acidic conditions provided by TFA.

Challenges

- Avoiding racemization during coupling steps.

- Minimizing aggregation or incomplete reactions during chain elongation.

Data Table: Key Parameters in SPPS

| Step | Reagents Used | Conditions | Outcome |

|---|---|---|---|

| Coupling Reaction | HBTU/DIC + Amino Acid | Room temperature (~25°C) | Formation of peptide bond |

| Deprotection | TFA | Acidic conditions | Removal of Fmoc protecting group |

| Cleavage | TFA + TIS + Water | ~40°C | Release of peptide from resin |

| Purification | HPLC | Variable | Isolation of pure peptide |

Research Findings and Applications

- SPPS remains the gold standard for synthesizing complex peptides due to its adaptability for automated systems and high yield.

- Enzymatic methods offer sustainable alternatives but may require optimization for industrial-scale production.

- Fermentation-derived amino acids provide cost-effective raw materials while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like threonine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or performic acid.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can lead to the formation of hydroxythreonine.

Scientific Research Applications

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine has several applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features of VVTVTA and related peptides from the evidence:

Key Observations :

Chain Length and Complexity: VVTVTA (7 residues) is shorter than the 14-residue peptide in but longer than the 8-residue peptide in . The inclusion of aromatic (Trp, Tyr) and charged residues (Arg, Lys) in and enhances solubility in polar solvents compared to VVTVTA, which lacks aromaticity .

Functional Group Diversity: Threonine Content: VVTVTA contains two Thr residues, similar to . Charged Residues: Compounds with multiple Arg/Lys residues (e.g., : 3 Arg; : 1 Arg) exhibit higher isoelectric points (pI >10) compared to VVTVTA (predicted pI ~5–7 due to neutral/basic balance) .

Structural Flexibility :

- Glycine in VVTVTA and introduces conformational flexibility, whereas rigid Pro residues in restrict backbone rotation, favoring helical or loop structures .

Solubility and Stability :

- VVTVTA’s moderate hydrophilicity (from Thr and Gly) contrasts with the highly soluble Arg/Lys-rich peptides (e.g., : PSA = 528.07 Ų) .

- Enzymatic stability may vary: Thr residues in VVTVTA could make it susceptible to threonine aldolases, enzymes that cleave Thr-containing peptides .

Bioactivity :

- Peptides with Arg/Trp (e.g., ) are more likely to interact with cell membranes or receptors due to cationic and aromatic motifs. VVTVTA’s lack of such residues suggests alternative roles, such as structural motifs in protein folding .

Biological Activity

L-Valyl-L-valyl-L-threonylglycyl-L-valyl-L-threonyl-L-alanine is a synthetic peptide composed of a specific sequence of amino acids. Understanding its biological activity involves exploring its synthesis, mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is a peptide that consists of seven amino acids: valine, threonine, glycine, and alanine. This unique sequence grants it specific structural properties that can influence its biological functions.

Synthesis and Preparation

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. The key steps include:

- Coupling Reactions : Activation of amino acids using reagents like HBTU and subsequent coupling to the resin-bound peptide.

- Deprotection : Removal of protecting groups using trifluoroacetic acid (TFA).

- Cleavage : Cleavage from the resin using a cleavage cocktail containing TFA and scavengers.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as receptors or enzymes. This interaction can modulate various cellular processes, including:

- Signal Transduction : Influencing pathways that regulate gene expression and metabolic functions.

- Protein-Protein Interactions : Potentially acting as a signaling molecule in various biological contexts.

Therapeutic Applications

Research indicates that peptides like this compound may have several therapeutic applications:

- Cancer Treatment : Peptides are being explored for their ability to target cancer cells selectively.

- Antimicrobial Properties : Some studies suggest that similar peptides exhibit antimicrobial activity, making them candidates for new antibiotic therapies.

- Regenerative Medicine : Investigated for roles in tissue repair and regeneration.

Case Studies

-

Cancer Therapeutics :

- A study demonstrated that peptides with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function. This suggests potential for this compound in oncology.

- Antimicrobial Activity :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Alanyl-L-glutamine | Di-peptide | Used in dietary supplementation |

| L-Threonyl-Glycyl-Valine | Tri-peptide | Simpler structure with different biological activities |

| L-Valylic Acid | Amino acid | Basic building block for peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.